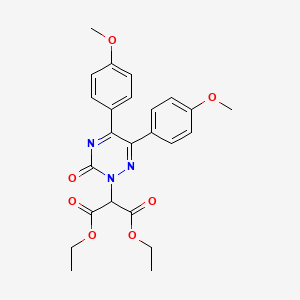

Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ST 824, also known as Pretomanid, is a bicyclic nitroimidazole compound developed for the treatment of tuberculosis. It is particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Pretomanid was developed by the TB Alliance and has been approved for use in combination with other drugs to treat extensively drug-resistant tuberculosis and multidrug-resistant tuberculosis .

Métodos De Preparación

The synthesis of Pretomanid involves several steps. The key intermediate, (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol, is prepared from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions. This intermediate undergoes further O-alkylation and intramolecular cyclization to yield Pretomanid . The synthetic route is designed to be efficient and scalable, avoiding the use of explosive and expensive reagents.

Análisis De Reacciones Químicas

Pretomanid undergoes several types of chemical reactions:

Oxidation: Pretomanid can be oxidized to form various metabolites.

Reduction: It is reduced to release nitric oxide, which is crucial for its anti-tuberculosis activity.

Substitution: The nitro group in Pretomanid can be substituted under specific conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are various metabolites that contribute to its therapeutic effects .

Aplicaciones Científicas De Investigación

Pretomanid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study nitroimidazole chemistry.

Biology: Pretomanid is used to investigate the biological pathways involved in tuberculosis infection and treatment.

Medicine: It is a critical component in the treatment of drug-resistant tuberculosis, often used in combination with other drugs like bedaquiline and linezolid.

Mecanismo De Acción

Pretomanid is a pro-drug that is activated by a deazaflavin-dependent nitroreductase enzyme. Upon activation, it releases nitric oxide, which inhibits the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This leads to cell wall disruption and bacterial death. The drug is effective against both replicating and non-replicating bacteria, making it a powerful tool in the fight against tuberculosis .

Comparación Con Compuestos Similares

Pretomanid is unique among nitroimidazole compounds due to its dual mechanism of action, targeting both cell wall synthesis and respiratory pathways. Similar compounds include:

Delamanid: Another nitroimidazole used to treat tuberculosis, but with a different activation mechanism.

Metronidazole: A nitroimidazole used primarily for anaerobic bacterial infections, not effective against tuberculosis.

Isoniazid: A first-line anti-tuberculosis drug that also targets mycolic acid synthesis but through a different pathway

Pretomanid stands out due to its effectiveness against drug-resistant strains and its ability to target non-replicating bacteria, which are often harder to treat.

Propiedades

Número CAS |

84423-93-8 |

|---|---|

Fórmula molecular |

C24H25N3O7 |

Peso molecular |

467.5 g/mol |

Nombre IUPAC |

diethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanedioate |

InChI |

InChI=1S/C24H25N3O7/c1-5-33-22(28)21(23(29)34-6-2)27-24(30)25-19(15-7-11-17(31-3)12-8-15)20(26-27)16-9-13-18(32-4)14-10-16/h7-14,21H,5-6H2,1-4H3 |

Clave InChI |

TXDRSZMXAGPBLK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)

![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)